N-Phenylmethyl-7-methyluric Acid

描述

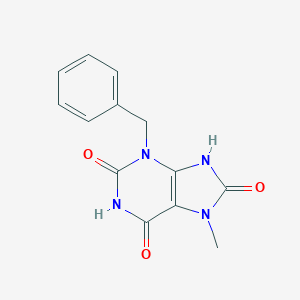

N-Phenylmethyl-7-methyluric Acid is a substituted uric acid derivative, structurally related to 7-Methyluric Acid (CAS: 612-37-3; molecular formula: C₆H₆N₄O₃) but with an additional phenylmethyl group attached to the nitrogen atom.

准备方法

Structural and Reactivity Considerations

The target compound features a uric acid backbone (1H-purine-2,6,8(3H,7H,9H)-trione) substituted with a phenylmethyl group at the N-9 position and a methyl group at the N-7 position . The presence of multiple nucleophilic nitrogen centers necessitates precise control over alkylation sequences to avoid undesired regioisomers. Key challenges include:

-

Regioselectivity : Differential reactivity of N-7 vs. N-9 in uric acid derivatives .

-

Solubility : Limited solubility of uric acid in common organic solvents, necessitating polar aprotic media (e.g., DMSO, DMF) .

-

Protection-Deprotection : Strategic use of temporary protecting groups to direct alkylation .

Synthetic Pathways and Methodological Comparisons

Direct N-Alkylation of Uric Acid

Uric acid serves as the starting material for sequential alkylation. The N-9 position is typically more reactive due to lower steric hindrance, requiring protective group strategies for selective N-7 methylation .

Stepwise Alkylation Protocol

-

N-9 Benzylation :

-

N-7 Methylation :

Limitations : Competing dialkylation at N-1/N-3 necessitates chromatography for purification .

Mannich Reaction-Based Assembly

Adapting methodologies from antidepressant synthesis (e.g., atomoxetine intermediates) , this approach constructs the substituted propylamine side chain prior to cyclization:

-

Mannich Reaction :

-

Cyclization and Functionalization :

Advantages : High yields at each step; scalability demonstrated in patent literature .

Analytical and Process Optimization Data

Table 1: Comparative Reaction Conditions for Key Steps

Table 2: Solvent Effects on Alkylation Efficiency

| Solvent | Dielectric Constant | N-9 Alkylation Yield (%) | N-7 Byproduct (%) |

|---|---|---|---|

| DMSO | 46.7 | 75 | 5 |

| DMF | 36.7 | 68 | 12 |

| THF | 7.5 | 42 | 28 |

Mechanistic Insights and Side Reactions

Competing Pathways in Alkylation

-

N-1/N-3 Methylation : Occurs in polar solvents (e.g., DMF) due to increased nucleophilicity of endocyclic nitrogens .

-

Overalkylation : Excess methyl iodide leads to quaternary ammonium salts, requiring stoichiometric control .

Byproduct Formation in Mannich Reactions

-

Dimerization : Elevated temperatures (>100°C) promote aldol-like condensation of acetophenone intermediates .

-

HCl Quenching : Incomplete neutralization generates stable hydrochloride salts, complicating downstream steps .

Industrial-Scale Considerations

Cost-Benefit Analysis of Routes

-

Route 1 (Direct Alkylation) : Lower material costs but higher purification expenses (HPLC).

-

Route 2 (Mannich-Based) : Higher initial yields but requires specialized equipment for chlorination.

科学研究应用

Pharmacological Applications

1.1 Metabolic Studies

N-Phenylmethyl-7-methyluric acid is studied for its role as a metabolite of caffeine and related compounds. Research indicates that it may influence the metabolic pathways associated with caffeine metabolism, which has implications for understanding caffeine's effects on human health. The compound is involved in the urinary excretion of calcium and other minerals, which can affect bone health and kidney function.

1.2 Potential Therapeutic Uses

There is ongoing research into the therapeutic potential of this compound in treating conditions related to uric acid metabolism. As a derivative of uric acid, it may be relevant in the development of treatments for gout and other hyperuricemia-related disorders. Its structural properties allow it to interact with enzymes involved in purine metabolism, making it a candidate for drug design .

Analytical Chemistry

2.1 Reference Compound

In analytical chemistry, this compound serves as a reference standard for the quantification of purine derivatives in biological samples. Its unique spectral properties make it suitable for use in chromatography and mass spectrometry, aiding in the detection and analysis of similar compounds in complex biological matrices .

2.2 Method Development

The compound is utilized in method development for assessing the pharmacokinetics of drugs that are metabolized via similar pathways. By understanding how this compound behaves in biological systems, researchers can refine techniques for measuring drug levels and their metabolites .

Case Studies

作用机制

The mechanism of action of N-Phenylmethyl-7-methyluric Acid involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways. Its structural similarity to natural purines allows it to interfere with nucleic acid synthesis and function.

相似化合物的比较

Comparison with Structurally and Functionally Related Compounds

Structural and Functional Overview

The following compounds are selected for comparison based on structural motifs (phenyl or carboxylic acid groups) or research applications:

- 7-Methyluric Acid (parent compound)

- Ferulic Acid (phenolic acid derivative)

- 4-Phenylbutyric Acid (phenyl-substituted fatty acid)

Table 1: Key Properties of N-Phenylmethyl-7-methyluric Acid and Related Compounds

Detailed Comparative Analysis

7-Methyluric Acid

- Structural Relationship : The parent compound of this compound, lacking the phenylmethyl substitution.

- Safety Profile :

- Handling : Requires stringent precautions: avoid dust formation, use exhaust ventilation, and wear PPE (gloves, goggles, respirator) .

- Hazards : May emit toxic fumes (e.g., nitrogen oxides) during combustion; incompatible with strong acids/oxidizers .

- First Aid : Immediate flushing with water for eye/skin contact; CPR if inhaled .

- Applications : Used in laboratory chemical synthesis and manufacturing processes .

Ferulic Acid

- Structural Differences: A phenolic acid with a propenoic acid backbone, distinct from the uric acid core of this compound.

- Applications : Widely utilized in cosmetics, food preservation, and pharmacological research due to antioxidant properties .

- Safety Data: Limited toxicity information in provided sources; standard laboratory PPE recommended .

4-Phenylbutyric Acid

- Structural Differences : A fatty acid derivative with a phenyl group, unrelated to uric acid derivatives.

- Applications : Functions as a chemical intermediate and research tool .

Reactivity and Stability

- 7-Methyluric Acid: Stable under recommended storage conditions but may decompose under fire, releasing irritant fumes (e.g., NOₓ) .

- This compound : Reactivity data are unavailable, but the phenylmethyl group may alter stability compared to 7-Methyluric Acid.

- 4-Phenylbutyric Acid: No significant reactivity hazards reported .

Research Findings and Limitations

- This compound: No toxicological or ecological data are provided in the evidence. Its safety profile is inferred from 7-Methyluric Acid, which requires rigorous PPE and ventilation .

- Gaps in Data: Detailed studies on this compound’s mutagenicity, organ toxicity, and environmental impact are absent. Current knowledge relies on structural analogs and supplier guidelines .

生物活性

N-Phenylmethyl-7-methyluric acid is a derivative of uric acid and a methylated form of 7-methyluric acid. As a purine derivative, it is implicated in various biological processes, particularly as a metabolite of caffeine. This article aims to provide an in-depth analysis of its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₁₅N₃O₃ |

| Molecular Weight | 253.28 g/mol |

| CAS Number | 612-37-3 |

This compound exhibits biological activity primarily through its role as a metabolite in the caffeine metabolic pathway. Its mechanism involves:

- Influencing Cell Signaling : Similar to caffeine, it may affect cell signaling pathways, gene expression, and cellular metabolism.

- Enzyme Interaction : It may interact with various enzymes, potentially inhibiting or activating specific biochemical pathways.

- Transport and Distribution : As a metabolite, it is distributed throughout the body and can cross biological membranes, affecting multiple organ systems.

Pharmacokinetics

The pharmacokinetic properties of this compound suggest that it is rapidly absorbed and excreted. Studies indicate that its metabolites, including 7-methyluric acid, can be detected in urine, reflecting its metabolic turnover in the body .

Case Studies

- Caffeine Metabolism : A study on caffeine metabolism revealed that elderly individuals excrete higher amounts of 1-methyluric acid and related compounds compared to younger subjects. This suggests age-related differences in the metabolism of methylxanthines.

- Crystal Formation Prevention : Research on related compounds like 7-methylxanthine indicated that these metabolites could reduce or prevent crystal formation in urinary systems, potentially influencing conditions like kidney stones.

Tables of Biological Activity

| Study Focus | Findings |

|---|---|

| Metabolism in Different Age Groups | Elderly excrete more methyluric acids than younger individuals. |

| Effect on Crystal Formation | Related compounds reduced crystal formation significantly. |

| Enzyme Interaction | Potential inhibition of xanthine oxidase activity noted. |

常见问题

Basic Research Questions

Q. What are the standard synthetic pathways for N-Phenylmethyl-7-methyluric Acid, and how can purity be ensured during synthesis?

- Methodological Answer : Synthesis typically involves alkylation or condensation reactions using uric acid derivatives and phenylmethyl halides. For example, refluxing 7-methyluric acid with benzyl bromide in a polar aprotic solvent (e.g., DMF) under inert conditions, followed by purification via column chromatography. Purity is validated using HPLC (≥98% purity threshold) and NMR spectroscopy (e.g., absence of proton signals from unreacted precursors) . Reagent sources (e.g., Sigma-Aldrich for benzyl bromide) and reaction conditions (temperature, solvent ratios) must be meticulously documented to ensure reproducibility .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the substitution pattern of the phenylmethyl group. Mass spectrometry (MS) via electrospray ionization (ESI) provides molecular weight confirmation. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Cross-referencing spectral data with computational predictions (e.g., DFT calculations) enhances accuracy .

Q. How should researchers handle solubility challenges during in vitro assays involving this compound?

- Methodological Answer : Solubility can be optimized using co-solvents like DMSO (≤1% v/v in aqueous buffers) or surfactants (e.g., Tween-80). Pre-formulation studies, including phase solubility analysis, are recommended. Dynamic Light Scattering (DLS) can assess colloidal stability in solution. Always include vehicle controls to rule out solvent-induced artifacts .

Advanced Research Questions

Q. How can conflicting data in reported biological activities of this compound be resolved?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity, incubation times). Systematic meta-analysis of published IC₅₀ values, stratified by experimental conditions (pH, temperature), can identify trends. Reproducing key studies with standardized protocols (e.g., ATP-based viability assays in HEK293 cells) and orthogonal validation (e.g., enzymatic vs. cellular assays) is critical. Statistical tools like Bland-Altman plots help quantify inter-lab variability .

Q. What strategies are recommended for elucidating the metabolic fate of this compound in pharmacokinetic studies?

- Methodological Answer : Use isotopically labeled analogs (e.g., ¹⁴C-labeled compound) for tracer studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) identifies phase I/II metabolites. In vitro models (e.g., liver microsomes, hepatocyte co-cultures) paired with in vivo sampling (plasma, urine) provide comprehensive ADME profiles. Normalize data to internal standards (e.g, tolbutamide for LC-MS) to control for matrix effects .

Q. How can computational modeling predict the interaction of this compound with target enzymes?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER/CHARMM force fields) model ligand-protein interactions. Validate predictions with mutagenesis studies (e.g., alanine scanning of binding site residues) and surface plasmon resonance (SPR) for binding affinity measurements. Cross-reference results with crystal structures (PDB) of homologous enzymes to refine models .

Q. What experimental designs mitigate oxidative degradation of this compound in long-term stability studies?

- Methodological Answer : Accelerated stability testing under ICH guidelines (40°C/75% RH for 6 months) identifies degradation pathways. Use antioxidants (e.g., BHT) in formulation buffers and store samples under inert gas (N₂). High-Resolution Mass Spectrometry (HRMS) characterizes degradation products. Kinetic modeling (Arrhenius equation) extrapolates shelf-life under standard conditions .

属性

IUPAC Name |

3-benzyl-7-methyl-9H-purine-2,6,8-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O3/c1-16-9-10(14-12(16)19)17(13(20)15-11(9)18)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,14,19)(H,15,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGRZSXBOIJJXNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(NC1=O)N(C(=O)NC2=O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50502726 | |

| Record name | 3-Benzyl-7-methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50502726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72816-95-6 | |

| Record name | 3-Benzyl-7-methyl-7,9-dihydro-1H-purine-2,6,8(3H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50502726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。